![molecular formula C20H15FN4O2S B2861412 3-(2-Fluorophenyl)-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine CAS No. 1111000-22-6](/img/structure/B2861412.png)

3-(2-Fluorophenyl)-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

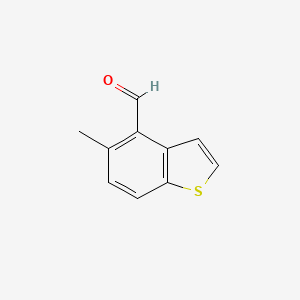

The compound is an organic molecule with several functional groups, including a fluorophenyl group, a methoxyphenyl group, an oxadiazole ring, and a pyridazine ring. These groups could potentially confer interesting chemical and physical properties to the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluorophenyl and methoxyphenyl groups might be introduced via electrophilic aromatic substitution reactions . The oxadiazole and pyridazine rings could be formed through cyclization reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The electron-withdrawing fluorine atom and the electron-donating methoxy group could create interesting electronic effects throughout the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups provides many possible sites for reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the electronic effects of its functional groups. For example, the presence of a fluorine atom could increase the compound’s stability and affect its reactivity .Scientific Research Applications

Central and Peripheral-Type Benzodiazepine Receptors Interaction

Compounds structurally related to "3-(2-Fluorophenyl)-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine" have been synthesized and tested for their ability to bind to central benzodiazepine receptors in the rat brain membrane and to peripheral-type (mitochondrial) benzodiazepine receptors in rat kidney membrane. Notably, compounds with specific substituents demonstrated strong and selective binding to peripheral-type benzodiazepine receptors, suggesting potential applications in studying or modulating peripheral benzodiazepine receptor functions (Barlin et al., 1996).

Synthesis of Fluorinated Heterocyclic Compounds

The utility of fluorinated compounds in the synthesis of heterocyclic compounds has been demonstrated, highlighting the versatility of fluoroacrylic building blocks. This approach has facilitated the efficient synthesis of various fluorine-bearing heterocycles, such as pyrazolones and pyrimidines, which are of interest in medicinal chemistry due to their potential biological activities (Shi et al., 1996).

Antiviral Activity

Research on biphenyl derivatives of imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine has identified compounds with inhibitory properties on the replication of viruses such as the bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV), marking them as potential antiviral agents. This discovery opens avenues for developing novel antiviral therapies targeting specific viral infections (Enguehard-Gueiffier et al., 2013).

Herbicidal Activity

Compounds featuring the 3-(2-Fluorophenyl)-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine scaffold have been explored for their herbicidal activity. This research indicates that certain derivatives exhibit significant activity against various weeds, suggesting their potential use in agricultural applications to control weed growth while ensuring crop safety (Tajik & Dadras, 2011).

Future Directions

properties

IUPAC Name |

5-[[6-(2-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4O2S/c1-26-17-9-5-3-7-14(17)20-22-18(27-25-20)12-28-19-11-10-16(23-24-19)13-6-2-4-8-15(13)21/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXLWAWOPBKJOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluorophenyl)-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate](/img/structure/B2861332.png)

![3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2861334.png)

![4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B2861335.png)

![3-butyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2861337.png)

![2-(((tert-Butyldimethylsilyl)oxy)methyl)-7-iodofuro[3,2-c]pyridine](/img/structure/B2861339.png)

![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2861341.png)

![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2861342.png)

![3-(2,4-Difluorophenyl)iminobenzo[f]chromene-2-carboxamide](/img/structure/B2861345.png)

![4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid](/img/structure/B2861348.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2861351.png)